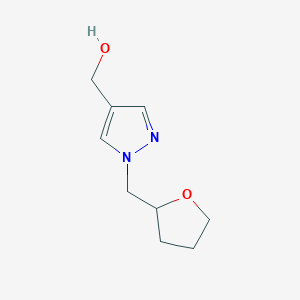
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a tetrahydrofuran moiety. This unique structure may influence its solubility and interaction with biological targets, enhancing its potential as a therapeutic agent.
| Property | Details |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 186.23 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified in available literature |
Antimicrobial Activity
Pyrazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, compounds containing the pyrazole moiety have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Aspergillus niger .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory responses. A study reported that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, derivatives of pyrazole have been evaluated for their inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some related compounds were significantly lower than those of established inhibitors like acarbose, suggesting that this compound may possess similar or enhanced inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely binds to active sites on enzymes, altering their function.
- Modulation of Signaling Pathways : By influencing various signaling pathways, it may affect cellular responses related to inflammation and infection.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which could contribute to their overall biological efficacy.
Case Study 1: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial potency. For instance, a derivative similar to this compound showed an inhibition zone of 14 mm against Staphylococcus aureus .
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, a related pyrazole derivative demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could be effective in managing inflammatory conditions.
Eigenschaften
IUPAC Name |
[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-4-10-11(5-8)6-9-2-1-3-13-9/h4-5,9,12H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPHSQVFGTMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















